molecular formula C7H11ClO2 B8404476 4-Chloro-3-methylbut-2-en-1-yl acetate CAS No. 38872-49-0

4-Chloro-3-methylbut-2-en-1-yl acetate

Cat. No. B8404476
CAS RN: 38872-49-0
M. Wt: 162.61 g/mol
InChI Key: URVYVINLDPIJEH-UHFFFAOYSA-N
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Patent
US05424478

Procedure details

Crude 4-acetoxy-2-methyl-1-chloro-2-butene (194 g, Purity: 83.8%, 1 mol) was added to hexamethylenetetramine (168 g, 1.2 mol)/water (1 liter), and the mixture was stirred at 35° C. for 4 hours and then separated into aqueous and organic layers. 1,2-Dichloroethane (1 liter) was added to the aqueous layer, the mixture was subjected to reaction at 72° C. for 6 hours while adjusting the pH with 1N sulfuric acid. The 1,2-dichloroethane layer was separated, 1,2-dichloroethane (1 liter) was added, and the reaction was carried out again. The 1,2-dichloroethane layers were combined and concentrated. The residue was distilled under reduced pressure to give 4-acetoxy-2-methyl-2-buten-1-al (98 g, 69%). bp.0.2-0.3 : 58°-66° C.
Quantity
194 g
Type
reactant
Reaction Step One
Quantity
168 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][CH:6]=[C:7]([CH3:10])[CH2:8]Cl)(=[O:3])[CH3:2].C1N2CN3CN(C2)CN1C3.S(=O)(=O)(O)[OH:22]>O>[C:1]([O:4][CH2:5][CH:6]=[C:7]([CH3:10])[CH:8]=[O:22])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
194 g
Type
reactant
Smiles
C(C)(=O)OCC=C(CCl)C
Name
Quantity
168 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
1 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 35° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
separated into aqueous and organic layers
ADDITION
Type
ADDITION
Details
1,2-Dichloroethane (1 liter) was added to the aqueous layer
CUSTOM
Type
CUSTOM
Details
the mixture was subjected to reaction at 72° C. for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The 1,2-dichloroethane layer was separated
ADDITION
Type
ADDITION
Details
1,2-dichloroethane (1 liter) was added
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(=O)OCC=C(C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 98 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.